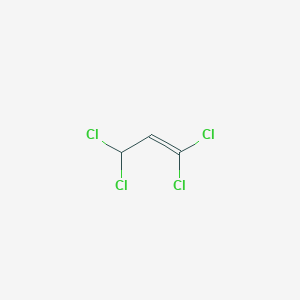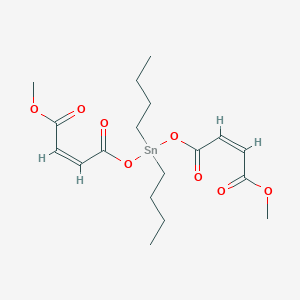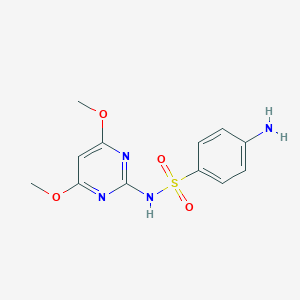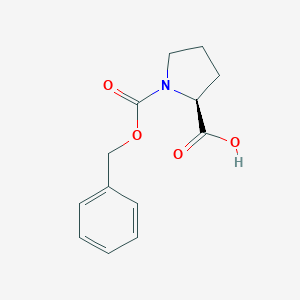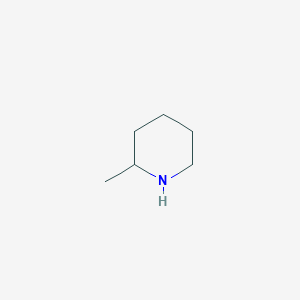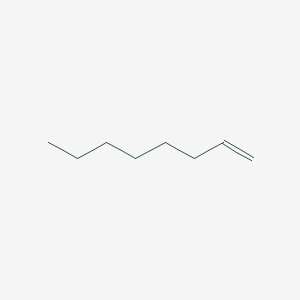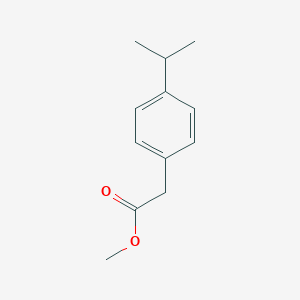
Methyl 4-isopropylphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-isopropylphenylacetate is a chemical compound that belongs to the class of phenylacetates. It is commonly used in the synthesis of various pharmaceuticals, fragrances, and flavorings. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Applications De Recherche Scientifique
Methyl 4-isopropylphenylacetate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Mécanisme D'action
The mechanism of action of Methyl 4-isopropylphenylacetate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception.
Effets Biochimiques Et Physiologiques
Methyl 4-isopropylphenylacetate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-isopropylphenylacetate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. In addition, it has a wide range of potential applications in various fields of research. However, it also has some limitations. For example, it may not be suitable for use in certain types of experiments due to its potential toxicity.
Orientations Futures
There are several future directions for research on Methyl 4-isopropylphenylacetate. One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the investigation of its potential applications in the field of agriculture, such as its use as a pesticide. Furthermore, the mechanism of action of Methyl 4-isopropylphenylacetate requires further investigation to fully understand its pharmacological effects.
Conclusion:
In conclusion, Methyl 4-isopropylphenylacetate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Propriétés
Numéro CAS |
16216-94-7 |
|---|---|
Nom du produit |
Methyl 4-isopropylphenylacetate |
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
methyl 2-(4-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C12H16O2/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3/h4-7,9H,8H2,1-3H3 |
Clé InChI |
YPVRHVMAGVVRCI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)OC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


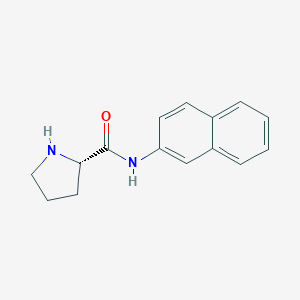

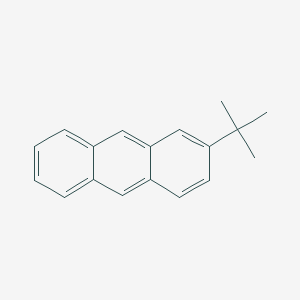
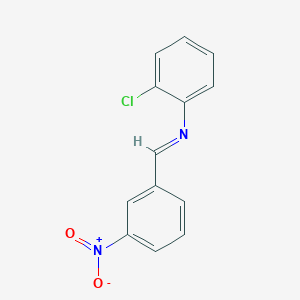
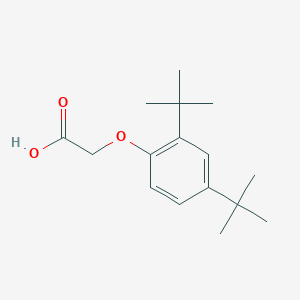
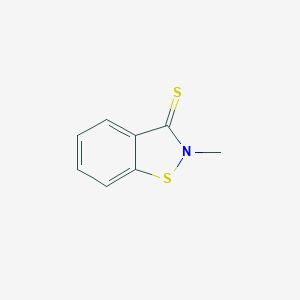
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
